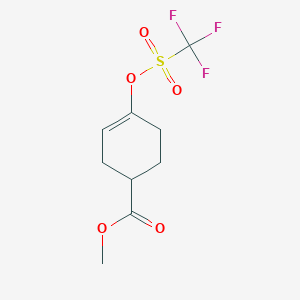

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Description

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is a cyclohexene derivative featuring a trifluoromethanesulfonyl (triflyl) group (–SO₂CF₃) and a methyl ester (–COOCH₃) substituent. The triflyl group is a strong electron-withdrawing moiety, making the compound highly reactive in substitution and elimination reactions. Its reactivity is influenced by the conjugation of the triflyl group with the cyclohexene ring, which enhances leaving-group ability during nucleophilic attacks.

Properties

IUPAC Name |

methyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O5S/c1-16-8(13)6-2-4-7(5-3-6)17-18(14,15)9(10,11)12/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGASBOFFHCLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745258 | |

| Record name | Methyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-70-0 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Cyclohex-3-enecarboxylic Acid

The synthesis begins with cyclohex-3-enecarboxylic acid, a key precursor that provides the cyclohexene backbone necessary for subsequent modifications.

Esterification of the Carboxylic Acid

Objective: Convert cyclohex-3-enecarboxylic acid into its methyl ester to facilitate further reactions.

- Reagents: Excess methanol

- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Procedure: The acid is refluxed with methanol in the presence of the acid catalyst, leading to ester formation via Fischer esterification.

$$

\text{Cyclohex-3-enecarboxylic acid} + \text{Methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl cyclohex-3-enecarboxylate}

$$

Introduction of the Trifluoromethylsulfonyl Group

Objective: Attach the trifluoromethylsulfonyl group to the cyclohexene ring, specifically at the 4-position.

- Reagents: Trifluoromethanesulfonic anhydride ($$\mathrm{Tf_2O}$$)

- Base: Pyridine (acts as a nucleophilic scavenger and catalyst)

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: Typically performed at low temperatures (0°C to room temperature) to control reactivity and selectivity

- The esterified cyclohexene reacts with trifluoromethanesulfonic anhydride, resulting in the formation of the trifluoromethylsulfonyl ester at the desired position.

$$

\text{Methyl cyclohex-3-enecarboxylate} + \mathrm{Tf_2O} \xrightarrow{\text{pyridine}} \text{Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate}

$$

Purification and Isolation

Post-reaction, the mixture is typically quenched with water or dilute acid, and the product is extracted using organic solvents such as ethyl acetate. Purification involves:

- Column chromatography to separate the desired product from side products and unreacted starting materials

- Recrystallization or drying under reduced pressure to obtain pure methyl trifluoromethylsulfonyl ester

Data Table Summarizing the Synthesis

| Step | Reaction | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, acid catalyst | Reflux | Convert acid to ester | High yield, mild conditions |

| 2 | Sulfonylation | Trifluoromethanesulfonic anhydride, pyridine | 0°C to room temperature | Introduce trifluoromethylsulfonyl group | Controlled addition to prevent side reactions |

| 3 | Purification | Organic solvents, chromatography | Ambient | Isolate pure compound | Essential for subsequent applications |

Research Findings and Industrial Insights

- The esterification step is well-established, with high efficiency under mild acid catalysis.

- The sulfonylation step's selectivity is enhanced by low-temperature conditions, minimizing side reactions.

- Continuous flow synthesis has been explored for large-scale production, improving safety and reproducibility.

- The trifluoromethylsulfonyl group’s stability under these conditions makes it a robust intermediate for further functionalization in pharmaceutical synthesis.

Notes on Alternative Methods and Variations

- Use of alternative sulfonylating agents: Such as trifluoromethanesulfonyl chloride (TfCl), though Tf2O is preferred for higher reactivity.

- Catalyst variations: Use of other bases like 4-dimethylaminopyridine (DMAP) to enhance reaction rates.

- Solvent choices: Polar aprotic solvents like acetonitrile can be employed depending on scale and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The double bond in the cyclohexene ring can be reduced using hydrogenation catalysts.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Products include azido or thiol derivatives.

Reduction: The major product is the saturated cyclohexane derivative.

Oxidation: Products vary depending on the oxidizing agent used, potentially forming ketones or carboxylic acids.

Scientific Research Applications

Chemistry

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution and reduction reactions makes it valuable for creating various derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Formation of azido or thiol derivatives | Sodium azide, potassium thiolate |

| Reduction | Conversion to saturated cyclohexane derivative | Palladium on carbon (Pd/C) |

| Oxidation | Introduction of new functional groups | Potassium permanganate (KMnO4) |

Biology and Medicine

The compound is being explored for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group notably influences biological activity, making it a promising scaffold in drug discovery.

- Enzyme Interactions : It can modulate enzyme activities, particularly those involved in metabolic pathways.

- Cellular Effects : Studies indicate that it affects cell signaling pathways and gene expression, which could lead to therapeutic applications.

Industrial Applications

This compound is also being investigated for its utility in materials science:

- Advanced Polymers : Its unique chemical properties may contribute to the development of new polymers with enhanced performance characteristics.

- Coatings : The compound's stability and reactivity make it suitable for use in coatings that require specific functional properties.

Research has shown that derivatives of this compound exhibit significant biological activity:

- Antitumor Activity : In vitro studies demonstrated nanomolar activity against various human cancer cell lines, suggesting broad-spectrum antitumor potential.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

Investigations into similar compounds reveal that modifications at the trifluoromethylsulfonyl group significantly influence biological activity. Enhancements in lipophilicity and receptor binding have been observed with fluorine substitutions, further supporting its application in drug development.

Mechanism of Action

The mechanism by which Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate exerts its effects involves the interaction of the trifluoromethylsulfonyl group with various molecular targets. This group can enhance the lipophilicity and electron-withdrawing properties of the compound, affecting its reactivity and interaction with biological molecules. The pathways involved often include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Cyclohexene Derivatives with Sulfonate Esters

- 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate ():

This compound shares the triflyl (–SO₂CF₃) group but replaces the methyl ester with a triethylsilyl (–SiEt₃) substituent. The silyl group stabilizes the adjacent carbocation during elimination, facilitating cyclohexyne generation under mild conditions. In contrast, the methyl ester in the target compound may direct reactivity toward ester hydrolysis or transesterification rather than alkyne formation .

| Property | Methyl 4-(Triflyl)Oxy Cyclohexene Carboxylate | 2-(Triethylsilyl)Cyclohexenyl Triflate |

|---|---|---|

| Substituent | –COOCH₃ | –SiEt₃ |

| Electron Effects | Electron-withdrawing (ester + triflyl) | Electron-donating (silyl) + triflyl |

| Primary Reactivity | Nucleophilic substitution | Elimination to cyclohexyne |

| Synthetic Utility | Intermediate for functionalized cyclohexanes | Cyclohexyne precursor |

Perfluorinated Sulfonyl Chlorides ()

Compounds like 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride (CAS 51947-19-4) share the trifluoromethylsulfonyl motif but incorporate extended perfluorinated chains. These compounds exhibit superior thermal and chemical stability due to their fully fluorinated backbones, whereas the cyclohexene ring in the target compound introduces strain and lower thermal stability. Such perfluorinated derivatives are often used in surfactants or high-performance polymers, contrasting with the synthetic intermediate role of Methyl 4-(triflyl)oxy derivatives .

Sulfonylurea Herbicides ()

Sulfonylurea methyl esters like triflusulfuron methyl and ethametsulfuron methyl feature sulfonylurea (–SO₂NHCONH–) bridges linked to triazine or pyrimidine rings. While these compounds share the methyl ester and sulfonyl groups with the target compound, their biological activity (herbicidal action) arises from acetolactate synthase inhibition, a mechanism unrelated to the triflyl group’s reactivity. The triflyl group in Methyl 4-(triflyl)oxy derivatives instead serves as a leaving group in organic transformations .

Reactivity and Stability Comparisons

- Hydrolytic Stability : The methyl ester in Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is susceptible to hydrolysis under basic conditions, unlike the triethylsilyl group in ’s compound, which resists hydrolysis but is cleaved by fluoride ions.

- Thermal Stability : The triflyl group’s electron-withdrawing nature destabilizes the cyclohexene ring, making the compound prone to ring-opening reactions at elevated temperatures. In contrast, perfluorinated sulfonyl chlorides () exhibit exceptional thermal stability due to C–F bond strength.

- Synthetic Applications : The target compound’s dual functionality (–COOCH₃ and –SO₂CF₃) allows for sequential modifications, such as ester reduction followed by triflate displacement. This contrasts with sulfonylurea herbicides (), where the sulfonyl group is integral to biological activity rather than synthetic versatility .

Biological Activity

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS No. 71304404) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C₉H₁₁F₃O₅S

- Molecular Weight : 302.267 g/mol

- Structure : The compound features a cyclohexene ring substituted with a trifluoromethylsulfonyl group and a carboxylate moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, the activation of the NLRP3 inflammasome has been implicated in various inflammatory diseases. Inhibitors targeting this pathway have shown promise in reducing inflammation and related cellular damage .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. Compounds structurally related to it have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar functional groups have shown IC50 values in the micromolar range against breast cancer (MCF-7), lung cancer (A549), and other cancer types .

Data Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | NLRP3 Inflammasome | Not specified | |

| Anticancer | MCF-7 | ~0.46 | |

| Anticancer | A549 | ~2.12 | |

| Cytotoxicity | Various Cell Lines | Varies (0.01 - 49.85) |

Case Studies and Research Findings

- Inflammation Models : In models of acute inflammation, compounds structurally similar to this compound were shown to inhibit the NLRP3 inflammasome activation, leading to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .

- Antitumor Activity : A series of studies focusing on derivatives of cyclohexene-based compounds revealed significant cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of 0.39 µM for a related compound against HCT116 cells . This suggests that this compound could exhibit similar potency.

- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cell proliferation and survival, including modulation of apoptosis-related proteins and cell cycle arrest at various phases .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves Michael addition followed by functionalization. For example, cyclohexenone derivatives are synthesized via base-catalyzed (e.g., NaOH in ethanol) condensation of ethyl acetoacetate with substituted chalcones under reflux (8–12 hours). Optimization focuses on:

- Catalyst selection : Alkaline conditions (10% NaOH) are standard, but KOH or phase-transfer catalysts may improve yields .

- Solvent choice : Absolute ethanol ensures solubility, while DMF or THF may accelerate reactions in sterically hindered systems .

- Temperature control : Prolonged reflux (e.g., 8 hours) minimizes side products like uncyclized intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validating purity?

Key techniques include:

- X-ray crystallography : Resolves cyclohexene ring conformations (e.g., envelope, half-chair) and substituent dihedral angles (e.g., 76.4°–89.9° between aryl groups) .

- NMR spectroscopy : NMR identifies trifluoromethyl signals (~-70 ppm), while NMR confirms ester methyl groups (~3.6 ppm) and cyclohexene protons .

- HPLC-MS : Detects impurities from incomplete sulfonylation or ester hydrolysis .

Q. What are common intermediates in its synthesis, and how do they influence downstream reactivity?

Intermediates like 4-(trifluoromethyl)sulfonyloxycyclohex-3-enecarboxylic acid are critical. Their stability under acidic/basic conditions determines whether further functionalization (e.g., esterification, amidation) is feasible. For example, premature hydrolysis of the sulfonate ester can lead to carboxylate salts, complicating isolation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethylsulfonyl (Tf) group influence regioselectivity in nucleophilic substitution reactions?

The Tf group is a strong electron-withdrawing group (EWG) that:

- Activates adjacent sites : Enhances electrophilicity at the cyclohexene β-carbon, favoring nucleophilic attack (e.g., in Suzuki couplings) .

- Steric hindrance : The bulky Tf group can direct substitution to less hindered positions, as seen in crystallographic disorder models (e.g., 68.4% occupancy for one conformer) .

Methodological tip : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for its conformational dynamics?

Discrepancies arise from:

- Crystal packing forces : X-ray structures may show distorted conformations (e.g., screw-boat vs. envelope) not observed in solution .

- Dynamic NMR : Variable-temperature NMR can detect ring-flipping barriers. For example, coalescence temperatures >100°C indicate restricted rotation .

- MD simulations : Compare simulated NOE patterns with experimental data to validate conformational ensembles .

Q. How is the compound utilized in synthesizing spirocyclic or polycyclic systems, and what are key mechanistic considerations?

The cyclohexene ring serves as a diradical or dienophile in cycloadditions:

- Diels-Alder reactions : The electron-deficient ene-carboxylate reacts with dienes (e.g., 2,3-dimethylbutadiene) under thermal or Lewis acid-catalyzed conditions to form spiro compounds .

- Photochemical cyclization : UV irradiation generates biradicals, enabling fusion with aromatic systems (e.g., naphthyl groups) .

Critical parameter : Monitor reaction progress via in-situ IR to avoid overoxidation of intermediates .

Methodological Recommendations

- Scale-up challenges : Use flow chemistry for sulfonylation steps to manage exothermicity and improve safety .

- Bioactivity assays : Prioritize NF-κB inhibition assays (via ELISA for TNF-α/IL-6) given structural analogs’ anti-inflammatory potential. Avoid cell lines with high esterase activity to prevent compound degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.